Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-
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Overview
Description
Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-: is a complex organic compound that features a benzamide core structure with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and pyridinyl groups. The final step involves the attachment of the benzamide moiety through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the imidazole ring or the benzamide moiety.
Reduction: Reduction reactions may target the nitro groups or other reducible functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]- is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
This compound is of interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable in various applications.
Mechanism of Action
The mechanism of action of Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(4-fluorophenyl)-4-fluoro-
- Benzamide, N-(4-fluorophenyl)-3-bromo-
- Benzamide, N-(4-fluorophenyl)-3-methoxy-
Uniqueness
Compared to similar compounds, Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]- stands out due to its unique combination of functional groups. This combination enhances its potential biological activity and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21FN4O |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[3-[4-(4-fluorophenyl)-5-pyridin-4-ylimidazol-1-yl]propyl]benzamide |
InChI |
InChI=1S/C24H21FN4O/c25-21-9-7-18(8-10-21)22-23(19-11-14-26-15-12-19)29(17-28-22)16-4-13-27-24(30)20-5-2-1-3-6-20/h1-3,5-12,14-15,17H,4,13,16H2,(H,27,30) |
InChI Key |
VLMWLALTUHMVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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